![molecular formula C20H30Si2 B14375450 [(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane) CAS No. 90745-13-4](/img/structure/B14375450.png)
[(2'-Methyl[1,1'-biphenyl]-2-yl)methylene]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is an organosilicon compound that features a biphenyl core substituted with a methyl group and two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-1,1’-biphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{2-Methyl-1,1’-biphenyl} + \text{2 (Trimethylsilyl chloride)} \rightarrow \text{[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane)} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl core or the trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ could yield a biphenyl derivative with hydroxyl groups, while reduction with LiAlH₄ could produce a fully reduced biphenyl compound.
Scientific Research Applications
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives, including their use as pharmaceuticals or bioactive agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
Mechanism of Action
The mechanism by which [(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The biphenyl core provides a rigid, planar structure that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: This compound lacks the trimethylsilyl groups and has different reactivity and applications.
Trimethylsilyl-substituted biphenyls: These compounds have similar structural features but may differ in the position and number of trimethylsilyl groups.
Uniqueness
[(2’-Methyl[1,1’-biphenyl]-2-yl)methylene]bis(trimethylsilane) is unique due to the combination of a methyl-substituted biphenyl core and two trimethylsilyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90745-13-4 |
|---|---|
Molecular Formula |
C20H30Si2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
trimethyl-[[2-(2-methylphenyl)phenyl]-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C20H30Si2/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)20(21(2,3)4)22(5,6)7/h8-15,20H,1-7H3 |
InChI Key |
XKDPOWVTJAAHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


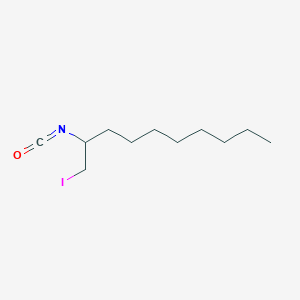
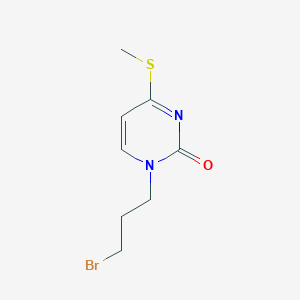
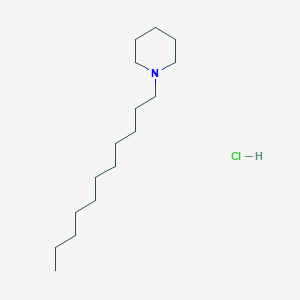
![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
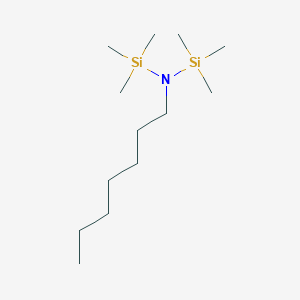
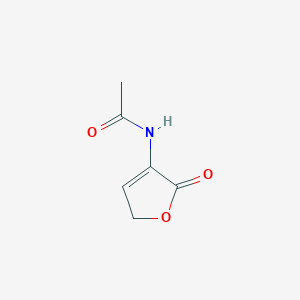

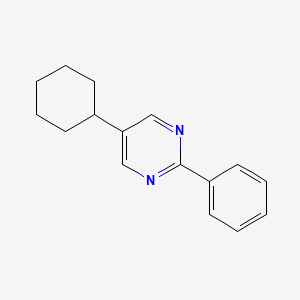

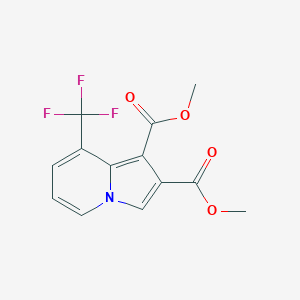
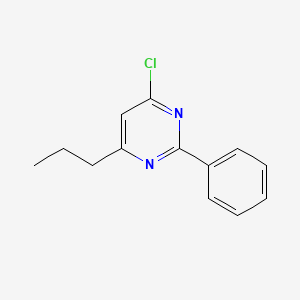
![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
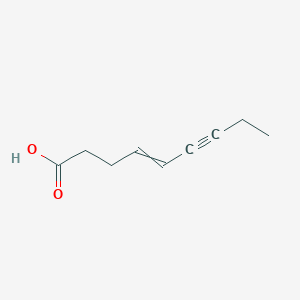
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
